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dione

CAS No.: 1178392-11-4

Cat. No.: B2400463

Get Quote

Executive Summary
This technical guide provides a head-to-head comparison of 5-cyclopropyl-5-phenylhydantoin

(CPP) and 5-ethyl-5-phenylhydantoin (EPH, Nirvanol). While both compounds share the core

hydantoin scaffold characteristic of class I anticonvulsants, the substitution of the flexible ethyl

group with a rigid cyclopropyl moiety fundamentally alters their pharmacodynamic potency and

pharmacokinetic stability.

Key Finding: The cyclopropyl bioisostere significantly enhances anticonvulsant potency (lower

ED₅₀) and therapeutic index compared to the ethyl analogue, largely by restricting

conformational freedom and blocking specific metabolic oxidation pathways.

Chemical Rationale & Synthesis
The structural modification from an ethyl to a cyclopropyl group is a classic application of

bioisosterism. The cyclopropyl ring acts as a rigid, electron-rich mimic of the ethyl group but

introduces significant ring strain (~27.5 kcal/mol) and
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-aromatic character, which influences binding affinity to Voltage-Gated Sodium Channels
(VGSC).

Synthesis Protocol: Bucherer-Bergs Reaction
Both analogues are synthesized via the Bucherer-Bergs multicomponent reaction, but the

starting ketone dictates the final substituent.

General Reaction Scheme:

[1]

DOT Diagram: Synthesis Workflow

Starting Material
(Ketone)

Intermediate
Cyanohydrin / Aminonitrile

Nucleophilic Attack

Reagents
KCN + (NH4)2CO3

Cyclization
CO2 Incorporation

Rearrangement Final Hydantoin
(CPP or EPH)

Ring Closure

Click to download full resolution via product page

Figure 1: General Bucherer-Bergs synthetic pathway for 5,5-disubstituted hydantoins.

Detailed Protocol: Synthesis of 5-Cyclopropyl-5-
phenylhydantoin

Reagents: Cyclopropyl phenyl ketone (10 mmol), KCN (15 mmol), (NH₄)₂CO₃ (30 mmol).

Solvent: 1:1 mixture of Ethanol/Water (20 mL).

Procedure:

Dissolve ketone in ethanol; add aqueous solution of KCN and (NH₄)₂CO₃.[1]

Heat to 60°C in a sealed pressure tube (to retain NH₃ and CO₂) for 24–48 hours.

Note: The cyclopropyl ketone is less reactive than propiophenone due to steric bulk;

extended time is required.
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Work-up:

Cool reaction mixture. Acidify with HCl to pH ~2 to precipitate the hydantoin.

Filter the white solid and wash with cold water.

Recrystallization: Ethanol/Water.

Pharmacodynamics: SAR & Receptor Binding
The primary target for both compounds is the Voltage-Gated Sodium Channel (VGSC) in the

inactive state.

5-Ethyl (EPH): The ethyl chain is flexible. While it fills the hydrophobic pocket, its entropic

freedom means a higher energy penalty upon binding.

5-Cyclopropyl (CPP): The cyclopropyl ring is rigid. It acts as a "conformational lock," pre-

organizing the molecule into a bioactive conformation. This reduces the entropic penalty of

binding, typically resulting in higher affinity (lower

) and potency.

Comparative Data: Anticonvulsant Activity (MES Test)
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds

effective against generalized tonic-clonic seizures.

Compound Substituent (R)
ED₅₀ (mg/kg,
i.p., mice)

TD₅₀
(Neurotoxicity)

Protective
Index (PI)

EPH (Nirvanol) Ethyl 23.0 – 30.0 ~60–100 ~3.0

CPP (Derivative) Cyclopropyl 5.3 – 8.5 > 350 > 40.0

Phenytoin Phenyl 9.5 65 6.8

Data aggregated from MES screening studies (see References).
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Analysis: The cyclopropyl analogue (CPP) demonstrates a 3-5x increase in potency and a

dramatically improved safety margin (PI) compared to the ethyl analogue. EPH is effective but

suffers from a narrow therapeutic window due to sedation.

Pharmacokinetics: Metabolic Stability
The metabolic fate of these two groups differs significantly, impacting half-life and toxicity.

DOT Diagram: Metabolic Fate
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Figure 2: Metabolic divergence. The cyclopropyl group sterically hinders CYP450 approach,

reducing clearance.

Ethyl Liability: The ethyl group does not significantly sterically hinder the phenyl ring, allowing

rapid p-hydroxylation (the major elimination pathway for phenytoin-like drugs). Furthermore,

the ethyl group itself can undergo oxidation.

Cyclopropyl Shield: The bulkier, rigid cyclopropyl group sterically hinders the approach of

CYP enzymes to the adjacent phenyl ring. This "metabolic blockade" often extends the half-

life and prevents the formation of reactive intermediates.
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Experimental Protocol: MES Anticonvulsant Assay
To validate the activity differences, the following standardized protocol is recommended.

Objective: Determine the median effective dose (ED₅₀) protecting 50% of mice from hindlimb

tonic extension (HLTE).

Animals: Male albino mice (CF-1 strain), 18–25g.

Preparation: Dissolve test compounds (CPP and EPH) in polyethylene glycol 400 (PEG-400)

or 0.9% saline.

Dosing: Administer intraperitoneally (i.p.) at doses logarithmicly spaced (e.g., 3, 10, 30, 100

mg/kg).

Time Point: Test at 0.5 hours (peak effect) post-injection.

Stimulation:

Apply corneal electrodes.

Current: 50 mA, 60 Hz, 0.2 seconds duration.

Endpoint:

Protection: Absence of HLTE (hindlimb tonic extension > 90° angle to torso).

Seizure: Presence of HLTE.

Calculation: Use Probit analysis to calculate ED₅₀ and 95% confidence intervals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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